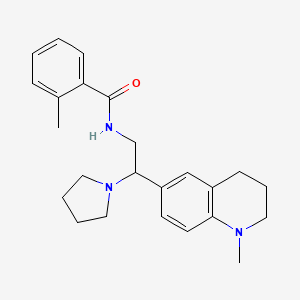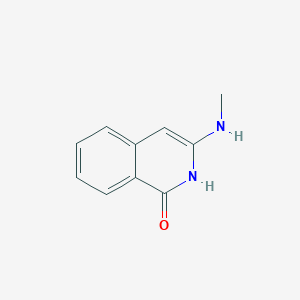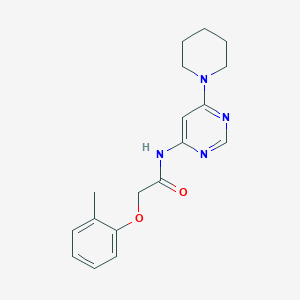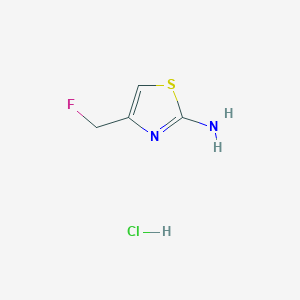
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one" is a complex organic molecule with potential applications in various scientific fields. It is an interesting subject for chemical synthesis and analysis due to its unique structure, which combines several functional groups that can participate in diverse reactions.
准备方法
Synthetic Routes and Reaction Conditions
Synthesis of 3,4-dihydroisoquinoline: : The initial step often involves the synthesis of 3,4-dihydroisoquinoline. This can be achieved through Pictet-Spengler condensation, where an amino acid or aldehyde condenses with a phenyl ethylamine in the presence of an acid.
Formation of the Pyrrolidinyl Group: : The next step involves the introduction of the pyrrolidinyl group. This is typically done by reacting the 3,4-dihydroisoquinoline with a suitable pyrrolidine derivative under reductive amination conditions.
Coupling with 2-methoxynaphthalen-1-yl: : The final step is the coupling of the intermediate with 2-methoxynaphthalen-1-yl-propan-1-one. This step may require conditions such as palladium-catalyzed cross-coupling reactions (like Suzuki or Heck reactions).
Industrial Production Methods
Industrial production would involve scaling up these reactions, ensuring purity and consistency in batch production, often requiring the use of continuous flow reactors for better control over reaction conditions.
化学反应分析
Oxidation: : The compound can undergo oxidation, particularly at the methoxy naphthyl group, potentially leading to the formation of naphthoquinones under strong oxidative conditions.
Reduction: : The ketone group in the compound can be reduced to secondary alcohols using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : The methoxy group can be substituted through nucleophilic aromatic substitution, particularly with strong nucleophiles.
Common reagents include:
Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Nucleophiles: Sodium methoxide (NaOMe), Sodium ethoxide (NaOEt)
科学研究应用
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry research.
Biology
It may exhibit biological activity, such as binding to specific receptors or enzymes, making it a candidate for drug discovery and development.
Medicine
Potential therapeutic applications could include the study of its pharmacological effects and development as a pharmaceutical agent for treating certain conditions.
Industry
In industrial applications, this compound might be used as an intermediate in the synthesis of dyes, pigments, or other organic materials.
作用机制
The precise mechanism by which this compound exerts its effects would depend on its specific biological or chemical context. For instance, if it is a drug candidate, it might interact with specific receptors or enzymes, influencing pathways involved in disease processes. Molecular docking studies and in vitro assays would be essential to elucidate these interactions.
相似化合物的比较
Similar Compounds
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)piperidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one: : Similar structure but contains a piperidine ring instead of a pyrrolidine ring.
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)morpholin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one: : Contains a morpholine ring which could alter its chemical properties and reactivity.
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(naphthalen-1-yl)propan-1-one: : Lacks the methoxy group on the naphthyl moiety, which could affect its electronic properties and reactivity.
Uniqueness
The compound's unique structure, combining the 3,4-dihydroisoquinoline and pyrrolidine with a methoxy naphthyl group, gives it distinct reactivity and potential applications that differ from its similar counterparts. The presence of multiple functional groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Hope this deep dive was useful to you! Anything specific you want to delve further into?
属性
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3-(2-methoxynaphthalen-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2/c1-31-26-12-10-21-7-4-5-9-24(21)25(26)11-13-27(30)29-17-15-23(19-29)28-16-14-20-6-2-3-8-22(20)18-28/h2-10,12,23H,11,13-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPCMXXFBZVXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CCC(C3)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromothieno[2,3-c]pyridine](/img/structure/B2629909.png)
![(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate](/img/structure/B2629910.png)




![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2629916.png)
![ethyl 1-(2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2629918.png)
![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone](/img/structure/B2629920.png)
![1-[(3,5-difluorophenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2629925.png)

![4-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2629927.png)
![rac-(3R,3aS,6aS)-3-amino-hexahydro-2H-cyclopenta[b]furan-2-one hydrochloride](/img/structure/B2629928.png)
